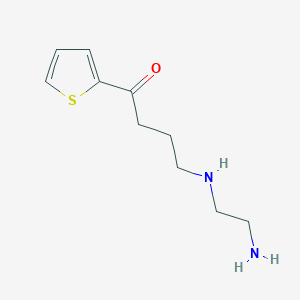
gamma-(2-Aminoethylamino)-2-butryothienone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-(2-Aminoethylamino)-2-butryothienone, also known as JNJ-40411813, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of thienobutrylamine derivatives, which have been known to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The mechanism of action of gamma-(2-Aminoethylamino)-2-butryothienone is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Gamma-(2-Aminoethylamino)-2-butryothienone has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It also reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in inflammation. The compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also exhibits antitumor effects by inducing apoptosis and inhibiting the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using gamma-(2-Aminoethylamino)-2-butryothienone in lab experiments is its ability to exhibit multiple biological activities, making it a versatile compound for studying various diseases. It also has good solubility in water and organic solvents, making it easy to handle in experiments. However, one of the limitations of using this compound is its relatively low stability, which can affect its potency and reproducibility in experiments.
Orientations Futures
There are several future directions for the study of gamma-(2-Aminoethylamino)-2-butryothienone. One area of research is the investigation of its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the development of more stable analogs of the compound, which could improve its potency and reproducibility in experiments. Additionally, the compound could be further studied for its potential use in treating other diseases, such as cancer and diabetes.
Méthodes De Synthèse
The synthesis of gamma-(2-Aminoethylamino)-2-butryothienone involves the condensation of 2-bromoacetylthiophene with 2-aminoethylamine in the presence of sodium hydride. The resulting intermediate is then treated with butyric anhydride to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
Gamma-(2-Aminoethylamino)-2-butryothienone has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor effects in preclinical studies. The compound has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
134257-65-1 |
|---|---|
Nom du produit |
gamma-(2-Aminoethylamino)-2-butryothienone |
Formule moléculaire |
C10H16N2OS |
Poids moléculaire |
212.31 g/mol |
Nom IUPAC |
4-(2-aminoethylamino)-1-thiophen-2-ylbutan-1-one |
InChI |
InChI=1S/C10H16N2OS/c11-5-7-12-6-1-3-9(13)10-4-2-8-14-10/h2,4,8,12H,1,3,5-7,11H2 |
Clé InChI |
HWQDMQDDTCAINI-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)CCCNCCN |
SMILES canonique |
C1=CSC(=C1)C(=O)CCCNCCN |
Autres numéros CAS |
134257-65-1 |
Synonymes |
gamma-(2-aminoethylamino)-2-butryothienone gamma-ABT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




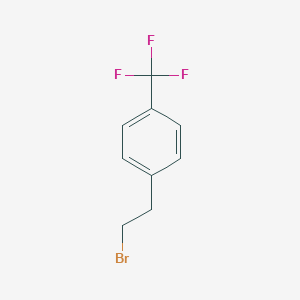
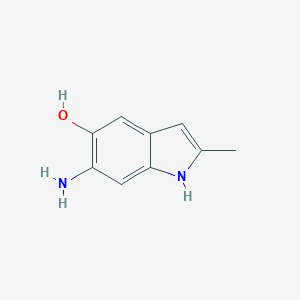
![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate](/img/structure/B163337.png)
![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)
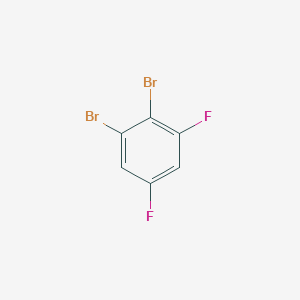
![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)



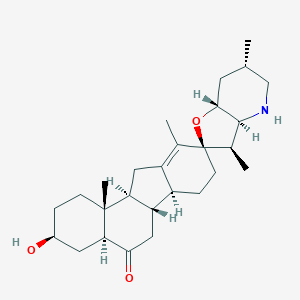
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B163371.png)